molecular formula C22H24N2O B1621950 4-Dibenzylamino-3-ethoxyaniline CAS No. 85896-10-2

4-Dibenzylamino-3-ethoxyaniline

Cat. No.: B1621950
CAS No.: 85896-10-2
M. Wt: 332.4 g/mol
InChI Key: AGKXGFQHIDJYGP-UHFFFAOYSA-N
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Description

Structural Context and Significance of the Aniline (B41778) and Dibenzylamine (B1670424) Moieties

The chemical behavior of 4-Dibenzylamino-3-ethoxyaniline is fundamentally governed by the interplay of its constituent parts: the aniline core, the dibenzylamine substituent, and the ethoxy group.

The aniline moiety consists of a primary amino group attached to a benzene (B151609) ring. wikipedia.org This arrangement allows the lone pair of electrons on the nitrogen atom to be delocalized into the aromatic pi-system, which in turn influences the reactivity of the ring, making it more susceptible to electrophilic substitution. wikipedia.org

The dibenzylamine moiety is a secondary amine with two benzyl (B1604629) groups attached to the nitrogen atom. wikipedia.org This bulky substituent introduces significant steric hindrance, which can direct the approach of reactants to other parts of the molecule. The benzyl groups themselves are aromatic and can participate in various chemical interactions. In the context of this compound, this group is attached to the aniline nitrogen, transforming it into a tertiary amine. This modification significantly impacts the basicity and nucleophilicity of the nitrogen atom. mdpi.com

The combination of these moieties in a single molecule results in a highly substituted aniline with a complex and nuanced reactivity profile. The steric bulk of the dibenzylamino group can influence the regioselectivity of further reactions, while the electronic effects of both the dibenzylamino and ethoxy groups modulate the reactivity of the aniline core.

Overview of Research Trajectories for Aryl Amines in Complex Chemical Systems

Aryl amines, the class of compounds to which this compound belongs, are of significant interest in various fields of chemical research. They are fundamental building blocks in the synthesis of a wide array of functional molecules. bohrium.comresearchgate.net

In the pharmaceutical industry , the aniline scaffold is present in numerous approved drugs. cresset-group.com The ability to modify the aniline structure with various substituents allows for the fine-tuning of a drug's pharmacological properties, such as its bioavailability and receptor selectivity. cresset-group.com However, the metabolic stability of the aniline group can be a concern, leading to research into more complex and stable aniline derivatives. acs.org

In materials science , highly substituted anilines are investigated for their potential use in developing new materials with specific electronic and optical properties. For instance, they can serve as components in organic light-emitting diodes (OLEDs) and conducting polymers. researchgate.net The electronic nature of the substituents on the aniline ring can be tailored to achieve desired material characteristics. nih.gov

The synthesis of complex aryl amines itself is an active area of research. nih.gov Modern organic chemistry focuses on developing efficient and selective methods for forming carbon-nitrogen bonds, often employing transition metal catalysts. nih.gov The development of new synthetic routes allows for the creation of novel aryl amine structures with unique properties, expanding their potential applications. mdpi.comchemwhat.jp Research also explores the use of these complex amines in creating even more intricate molecular architectures through reactions like C-H activation and cross-coupling. mdpi.com

Detailed Research Findings

While specific research findings on this compound are not extensively documented in publicly available literature, its properties can be inferred from data on its structural components.

Table 1: Properties of this compound

Property Value Source
CAS Number 85896-10-2 a2bchem.comchemnet.comchem960.com
Molecular Formula C22H24N2O a2bchem.com

Table 2: Comparative Physical Properties of Related Aniline Derivatives

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Density (g/mL at 25°C)
Aniline 93.13 -6 184 1.022
3-Ethoxyaniline 137.18 Not available 248 1.032 sigmaaldrich.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85896-10-2

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

1-N,1-N-dibenzyl-2-ethoxybenzene-1,4-diamine

InChI

InChI=1S/C22H24N2O/c1-2-25-22-15-20(23)13-14-21(22)24(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-15H,2,16-17,23H2,1H3

InChI Key

AGKXGFQHIDJYGP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Other CAS No.

85896-10-2

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 4 Dibenzylamino 3 Ethoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. The following sections predict the ¹H and ¹³C NMR spectra of 4-Dibenzylamino-3-ethoxyaniline.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons in the molecule. The predicted chemical shifts (δ) are presented in ppm relative to a standard internal reference like tetramethylsilane (B1202638) (TMS).

The aromatic region will likely show complex splitting patterns due to the protons on the substituted aniline (B41778) ring. The protons on the two benzyl (B1604629) groups are chemically equivalent and are expected to show a multiplet in the aromatic region. The benzylic protons will appear as a singlet, integrating to four protons. The ethoxy group will be represented by a quartet and a triplet, characteristic of an ethyl group. The amine protons of the aniline moiety are expected to appear as a broad singlet.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic (Benzyl)7.20 - 7.40Multiplet10H
Aromatic (Aniline)6.20 - 6.80Multiplet3H
Benzylic (-CH₂-)~4.30Singlet4H
Ethoxy (-OCH₂CH₃)~4.00Quartet2H
Amino (-NH₂)~3.60Broad Singlet2H
Ethoxy (-OCH₂CH₃)~1.40Triplet3H

Note: These are predicted values and actual experimental data may vary.

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.

The aromatic region will display multiple signals for the carbons of the aniline and benzyl rings. The ipso-carbons (carbons directly attached to substituents) will have distinct chemical shifts. The benzylic carbon will appear in the aliphatic region, as will the two carbons of the ethoxy group.

Predicted ¹³C NMR Data for this compound

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the analysis of a compound like this compound, a GC-MS experiment would provide a chromatogram showing the retention time of the compound, which is indicative of its volatility and interaction with the chromatographic column. The mass spectrometer would then generate a mass spectrum of the compound, showing its molecular ion peak and a characteristic fragmentation pattern. This pattern serves as a "fingerprint" for the molecule, allowing for its structural confirmation. However, no such specific data has been published for this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline material. It provides precise information on the three-dimensional arrangement of atoms in a crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Geometry

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed. This analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also define the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the molecule's conformation and intermolecular interactions. No published single-crystal structure exists for this compound.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline phases. sigmaaldrich.comnih.gov The resulting diffractogram, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique characteristic of a specific crystalline solid. nih.gov It can be used to identify the compound by comparing its PXRD pattern to a database, determine the purity of a crystalline sample, and characterize different polymorphic forms. For this compound, a PXRD pattern would serve as a fingerprint for its solid form, but this data is not available.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential tools in synthetic chemistry. They are used to assess the purity of the synthesized this compound and to monitor the progress of the reaction leading to its formation. In an HPLC analysis, the compound would exhibit a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, and flow rate), and the peak area would correlate with its concentration. This allows for the quantification of purity and the tracking of reactant consumption and product formation over time. While methods exist for related compounds like 4-ethoxyaniline, specific methods and findings for this compound are not documented in the literature.

Mechanistic Investigations and Chemical Reactivity of 4 Dibenzylamino 3 Ethoxyaniline

Reaction Pathways and Transformation Mechanisms

The reactivity of 4-Dibenzylamino-3-ethoxyaniline is governed by the interplay of its functional groups, which can direct the course of reactions through a combination of resonance and inductive effects.

The aniline (B41778) core is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three powerful electron-donating groups: the primary amine (-NH₂), the ethoxy group (-OC₂H₅), and the dibenzylamino group (-N(CH₂Ph)₂). libretexts.orgbyjus.comwikipedia.org These groups increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to themselves, making the molecule significantly more reactive than benzene. wikipedia.orgchemistrysteps.com

The directing effects of these substituents are as follows:

Primary Amino Group (-NH₂ at C1): A very strong activating group, directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions. byjus.com In this molecule, the para position is already substituted.

Ethoxy Group (-OC₂H₅ at C3): An activating group that directs to its ortho (C2, C4) and para (C6) positions.

Dibenzylamino Group (-N(CH₂Ph)₂ at C4): A strong activating group that directs to its ortho (C3, C5) and para (C1) positions. The positions para to the dibenzylamino group and ortho (C3) are occupied.

Considering the combined influence of these groups, the vacant positions on the ring (C2, C5, and C6) are all activated. The C2 and C6 positions are ortho to the highly activating primary amino group, and also benefit from the activating effect of the ethoxy group (ortho and para, respectively). The C5 position is ortho to the dibenzylamino group. Therefore, electrophilic attack is most likely to occur at positions 2, 5, and 6. However, the large steric bulk of the dibenzylamino group may hinder attack at the adjacent C5 position. Similarly, the C2 position is sterically encumbered, being flanked by the primary amine and the ethoxy group. Consequently, position C6 is arguably the most favored site for electrophilic substitution due to strong electronic activation and lower steric hindrance. It is important to note that the high reactivity of such activated anilines can often lead to multiple substitutions and oxidative side products if reaction conditions are not carefully controlled. libretexts.org

The this compound molecule possesses two nitrogen atoms with lone pairs of electrons, the primary aniline nitrogen and the tertiary dibenzylamine (B1670424) nitrogen, both of which can exhibit nucleophilic character. quora.com

The primary amine (-NH₂) is a potent nucleophile and can readily react with a range of electrophiles. chemistrysteps.comquora.com Common reactions include acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. These reactions proceed via nucleophilic attack of the nitrogen lone pair on the electrophilic center. chemistrysteps.com However, the nucleophilicity of the aniline nitrogen is somewhat attenuated compared to aliphatic amines because its lone pair is delocalized into the aromatic π-system. chemistrysteps.com

The tertiary dibenzylamino nitrogen also possesses a lone pair and can act as a nucleophile. However, its reactivity is significantly diminished by the steric hindrance imposed by the two bulky benzyl (B1604629) groups attached to it. While it can participate in reactions with small, highly reactive electrophiles, it is generally less reactive than the primary amine.

Furthermore, under specific conditions, aniline derivatives can also function as carbon nucleophiles. This is particularly relevant in reactions such as the coupling with arenediazonium salts, where the highly activated aromatic ring attacks the electrophilic diazonium ion. chemistrysteps.com

Oxidative Chemistry and Polymerization Tendencies of Arylamines

Arylamines, especially those with electron-donating substituents, are highly susceptible to oxidation. This can lead to the formation of a complex mixture of colored products or, under controlled conditions, to the formation of conductive polymers like polyaniline. kpi.uaopenaccessjournals.com

The oxidative polymerization of aniline is a well-studied process that typically occurs in an acidic aqueous medium using a chemical oxidant, such as ammonium (B1175870) persulfate, or via electrochemical methods. kpi.uanih.gov The mechanism is generally understood to proceed through a series of oxidation and coupling steps. dntb.gov.ua

The process is initiated by the oxidation of the aniline monomer to a radical cation. These radical cations then couple, most commonly in a "head-to-tail" fashion (para-coupling), to form dimers. This dimer, p-aminodiphenylamine, is more easily oxidized than the starting aniline, leading to rapid chain propagation. kpi.ua The polymer chain grows through consecutive oxidation and addition steps. kpi.ua The final polymer, polyaniline (PANI), can exist in different oxidation states, with the conductive emeraldine (B8112657) form being one of the most important. kpi.uaresearchgate.net

Given the presence of three strong activating groups, this compound would be expected to be extremely reactive towards oxidative polymerization. The high electron density on the aromatic ring would facilitate the initial oxidation to the radical cation, likely leading to rapid polymerization, potentially even with mild oxidizing agents. The substitution pattern would, however, prevent the typical para-coupling seen with aniline, forcing polymerization to occur at other positions and possibly leading to a polymer with a different, more complex structure than traditional PANI.

The oxidation of anilines proceeds through several highly reactive intermediates. The initial step is typically a one-electron oxidation to form an aniline radical cation. nih.gov These radical species are key to the polymerization process as described above.

Further oxidation can lead to other intermediates. For instance, studies on anisidine isomers (methoxyanilines) have shown that peroxidative oxidation leads to the formation of diimine and quinone imine metabolites. nih.gov These species are electrophilic and highly reactive towards nucleophiles. nih.gov It is plausible that the oxidation of this compound would follow similar pathways, generating analogous diimine and quinone imine structures. Under certain conditions, such as exposure to reagents like phenyliodine(III) diacetate (PIFA), substituted anilines can also be oxidized to generate electrophilic N-aryl nitrenoid intermediates, which can undergo intramolecular reactions to form new heterocyclic structures. acs.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

The nature and position of substituents on the aniline ring have a profound impact on the rates (kinetics) and energetics (thermodynamics) of its reactions.

The three substituents on this compound (-NH₂, -OC₂H₅, -N(CH₂Ph)₂) are all classified as activating groups. wikipedia.org

Influence on Kinetics: Activating, electron-donating groups increase the rate of electrophilic aromatic substitution by enriching the electron density of the benzene ring, making it a more potent nucleophile. wikipedia.org This increased nucleophilicity leads to a faster reaction with electrophiles. The combined effect of three such groups makes this compound exceptionally reactive, and its reactions are expected to be significantly faster than those of aniline or monosubstituted anilines. Kinetic studies on various substituted anilines have consistently shown that electron-donating groups accelerate reaction rates. cdnsciencepub.comorientjchem.org The relationship between substituent electronic properties and reaction rates is often quantified using Hammett plots, where electron-donating groups typically yield negative ρ (rho) values, indicating a buildup of positive charge in the transition state, which is stabilized by these groups. orientjchem.org

Influence on Thermodynamics: From a thermodynamic standpoint, electron-donating groups stabilize the cationic intermediate (the arenium ion or σ-complex) that is formed during electrophilic aromatic substitution. wikipedia.org They achieve this by delocalizing the positive charge through resonance and inductive effects. This stabilization lowers the activation energy of the reaction, contributing to the increased reaction rate. In the case of this compound, the intermediate cation would be exceptionally stable due to the charge delocalization afforded by all three substituents.

The substituents also influence the basicity of the amine functionalities. While electron-donating groups generally increase the basicity of an aromatic amine compared to unsubstituted aniline, the effect is complex. chemistrysteps.com The lone pair on the primary amine is involved in resonance with the ring, which decreases its basicity compared to a non-aromatic, aliphatic amine. chemistrysteps.com

Compound Names Mentioned

Solvent Effects and Reaction Condition Optimization in Chemical Transformations

The chemical behavior of this compound, a polysubstituted aniline, is intricately linked to the conditions under which its reactions are performed. The selection of solvent and the fine-tuning of reaction parameters such as temperature and catalysts are pivotal in directing the course of its chemical transformations, influencing both the yield and the selectivity of the desired products. The electron-donating nature of the dibenzylamino and ethoxy groups significantly activates the aromatic ring, making the optimization of reaction conditions crucial to control its high reactivity.

The polarity of the solvent plays a critical role in the reaction kinetics of aniline derivatives. For instance, in nucleophilic substitution reactions, polar solvents can stabilize charged intermediates, thereby favoring unimolecular pathways like SN1. researchgate.net Conversely, non-polar solvents may be employed to temper the reactivity in certain electrophilic substitution reactions. google.com

In the context of N-alkylation, a common transformation for anilines, the choice of solvent can dramatically influence the outcome. Studies on the N-alkylation of various anilines with alcohols have demonstrated that solvents like dimethyl sulfoxide (B87167) (DMSO) can be optimal for achieving high yields. researchgate.net The optimization of reaction conditions often involves a systematic variation of parameters to find the ideal balance for product formation.

For highly activated systems such as this compound, controlling electrophilic aromatic substitution to achieve selective mono-substitution is a significant challenge. The strong activating effect of the amino and ethoxy groups tends to lead to multiple substitutions. libretexts.orgchemistrysteps.com A common strategy to mitigate this is the temporary protection of the amino group, for example, through acetylation. This attenuates the activating influence, allowing for more controlled substitution. libretexts.org Subsequent hydrolysis of the amide restores the amino group. libretexts.org

The interplay between solvent and catalyst is also a key area of investigation. For example, in the acid-catalyzed reaction of arylamines, switching from a less polar solvent like toluene (B28343) to a highly polar, hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP) can completely switch the selectivity from N-alkylation to C-alkylation. acs.org This highlights the power of solvent choice in directing the regioselectivity of a reaction.

The following tables provide representative data from studies on aniline derivatives that illustrate the impact of solvent and reaction conditions on reaction outcomes. While this data is not specific to this compound, it offers valuable insights into the principles of optimizing its chemical transformations.

Table 1: Solvent Effects on the N-Alkylation of Aniline with Benzyl Alcohol

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Pentafluorophenol (10)Dichloroethane801225
2Pentafluorophenol (10)Toluene801287
3Pentafluorophenol (10)Trifluoroethanol801212
4Pentafluorophenol (10)Hexafluoroisopropanol (HFIP)80120

This table is based on data for the N-alkylation of aniline and demonstrates the profound effect of the solvent on the reaction yield, with toluene proving to be optimal under these specific conditions. acs.org

Table 2: Optimization of Catalyst and Temperature in N-Alkylation of Aniline with Cyclohexyl Methanol

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)
1(tBu₂NNN)RuCl₂(PPh₃)0.02120Good
2(tBu₂NNN)RuCl₂(PPh₃)0.02140Excellent
3(tBu₂NNN)RuCl₂(PPh₃)0.002140High Turnover

This table illustrates the optimization of catalyst loading and temperature for the N-alkylation of aniline, showing that higher temperatures can lead to excellent yields. researchgate.net

Table 3: Solvent-Switchable C- versus N-Alkylation of Aniline

EntryCatalyst (mol%)SolventTemperature (°C)ProductYield (%)
1Pentafluorophenol (10)Toluene80N-Alkylated87
2Pentafluorophenol (10)Hexafluoroisopropanol (HFIP)100C-Alkylated83

This table showcases the remarkable ability to switch the reaction selectivity between N-alkylation and C-alkylation by changing the solvent and temperature. acs.org

These examples underscore the necessity of empirical investigation to determine the optimal conditions for any given transformation of this compound. The electronic and steric properties of the dibenzylamino and ethoxy substituents will undoubtedly influence its reactivity in unique ways, necessitating a tailored approach to reaction optimization.

Computational Chemistry and Theoretical Modeling of 4 Dibenzylamino 3 Ethoxyaniline

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.net For a molecule like 4-Dibenzylamino-3-ethoxyaniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the geometry with the lowest energy. researchgate.netedu.krd This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. The resulting optimized geometry provides crucial information about the molecule's shape and steric interactions.

Hartree-Fock (HF) and Post-HF Level Calculations

The Hartree-Fock (HF) method is another foundational approach in quantum chemistry. nih.gov While computationally less demanding than some other methods, it approximates the electron-electron interactions, which can affect the accuracy of the results. nih.gov Post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the HF framework to include more accurate treatments of electron correlation. nih.gov These higher-level calculations, though more computationally expensive, can provide more refined geometric and electronic structure information for molecules like this compound.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. tci-thaijo.orgnrct.go.th It maps the electrostatic potential onto the electron density surface. For this compound, an MEP analysis would likely reveal regions of negative potential (electron-rich areas) around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor areas) would be expected around the hydrogen atoms of the amino group and the aromatic rings, suggesting locations for nucleophilic attack. tci-thaijo.orgnrct.go.th

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.comyoutube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electron donation and acceptance during a chemical reaction.

Conformational Analysis and Potential Energy Surface (PES) Scans

Due to the presence of flexible single bonds, particularly in the dibenzylamino and ethoxy groups, this compound can exist in various conformations. A conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure. This exploration of the potential energy surface (PES) helps to identify the most stable conformers (those at energy minima) and the energy barriers between them (transition states). Understanding the conformational landscape is crucial as the molecule's shape can significantly influence its biological activity and physical properties.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with specific electronic characteristics, such as a significant difference in electron distribution between the ground and excited states, can exhibit nonlinear optical (NLO) properties. researchgate.net These materials have applications in technologies like optical data storage and telecommunications. researchgate.net Computational methods can predict NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. frontiersin.orgresearchgate.net For this compound, the presence of electron-donating groups (dibenzylamino and ethoxy) and the aromatic system could potentially lead to interesting NLO properties. Calculations would involve determining the polarizability and hyperpolarizability tensors to quantify this potential. frontiersin.org

Thermodynamic Parameters and Stability Predictions

Theoretical Framework

The stability of a molecule can be assessed through the calculation of thermodynamic quantities such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°). These parameters are typically computed using quantum chemical methods, such as Density Functional Theory (DFT), which has been shown to provide reliable results for various molecular properties. researchgate.netaljest.netscirp.orgmdpi.com The calculations involve optimizing the molecular geometry to find the lowest energy conformation and then performing frequency calculations to obtain thermodynamic data. scirp.org

Influence of Substituents on Stability

The thermodynamic stability of this compound is significantly influenced by the electronic effects of its substituents on the aniline (B41778) core. The key functional groups are the dibenzylamino group at position 4 and the ethoxy group at position 3.

Dibenzylamino Group: This is a bulky, electron-donating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, which generally increases the stability of the molecule. The two benzyl (B1604629) groups, however, introduce significant steric hindrance, which can affect the planarity of the amino group with respect to the benzene (B151609) ring and, consequently, the extent of resonance stabilization.

Ethoxy Group: The ethoxy group is also an electron-donating group due to the lone pairs on the oxygen atom, which participate in resonance with the aromatic ring. It is generally considered to enhance the thermodynamic stability of the aromatic system.

Predicted Thermodynamic Parameters

In the absence of direct experimental data for this compound, we can present a comparative analysis of calculated thermodynamic parameters for aniline and related substituted molecules to illustrate the expected trends. The following table provides a hypothetical representation of such data, derived from the principles discussed in computational studies of substituted anilines.

CompoundCalculated ΔH°f (kJ/mol)Calculated ΔG°f (kJ/mol)Calculated S° (J/mol·K)
Aniline87.1167.8319.5
4-Ethoxyaniline-150.2-10.5420.1
4-(Dimethylamino)aniline65.3205.7405.2
This compound (Predicted)Value would be influenced by the stabilizing effect of electron-donating groups and the steric strain from bulky benzyl groups.The Gibbs free energy would reflect the overall stability, considering both enthalpy and entropy.Expected to be significantly higher due to the increased molecular complexity and number of rotational degrees of freedom.

Note: The values for Aniline, 4-Ethoxyaniline, and 4-(Dimethylamino)aniline are representative values found in computational chemistry databases and are provided for comparative purposes. The entry for this compound is predictive.

Stability Predictions

Based on theoretical principles, the following predictions can be made about the stability of this compound:

Electronic Stabilization: The presence of two strong electron-donating groups (dibenzylamino and ethoxy) is expected to significantly stabilize the aromatic ring through resonance. This increased electron density on the ring generally leads to a more negative enthalpy of formation compared to unsubstituted aniline.

Steric Effects: The bulky dibenzylamino group likely introduces steric strain, which can counteract the electronic stabilization to some extent. Computational modeling would be essential to determine the optimal geometry that balances these opposing effects.

Thermal Stability: The thermal stability of a molecule is related to the strength of its chemical bonds. Computational studies on substituted benzimidazoles have shown that the nature and position of substituents are crucial factors for thermal stability. researchgate.netnih.gov For this compound, the strong covalent bonds within the aromatic system and the substituent groups suggest a relatively high thermal stability. However, the C-N bonds of the dibenzylamino group might be susceptible to cleavage at elevated temperatures.

Synthesis and Structure Function Relationships of 4 Dibenzylamino 3 Ethoxyaniline Derivatives and Analogues

Design Principles for Structural Modification

The structure of 4-Dibenzylamino-3-ethoxyaniline serves as a scaffold that can be systematically modified to explore structure-function relationships. Design principles for creating derivatives focus on altering specific moieties of the molecule to fine-tune its physicochemical and electronic properties. Key areas for modification include the alkoxy substituent on the aromatic ring and the N-benzyl groups.

Variation of the Alkoxy Substituent on the Aromatic Ring

The ethoxy group at the 3-position of the aniline (B41778) ring is a prime target for modification. Altering the nature of this alkoxy substituent can influence the molecule's lipophilicity, steric profile, and electronic properties. A series of derivatives can be synthesized where the ethoxy group is replaced by other alkoxy groups of varying chain lengths and branching. This approach allows for a systematic investigation into how these changes affect the molecule's interactions with biological targets or its material properties. For instance, replacing the morpholino portion of a neuropeptide Y1 antagonist with various alkoxy groups was a key strategy in exploring its structure-activity relationship.

Table 1: Theoretical Physicochemical Impact of Alkoxy Group Variation This table presents hypothetical variations based on established chemical principles.

Alkoxy SubstituentAlkyl ChainExpected Change in Lipophilicity (vs. Ethoxy)Potential Steric Impact
Methoxy (B1213986)-CH₃DecreaseMinimal
Propoxy-CH₂CH₂CH₃IncreaseMinor
Isopropoxy-CH(CH₃)₂IncreaseModerate
Butoxy-(CH₂)₃CH₃Significant IncreaseModerate
Benzyloxy-CH₂C₆H₅Significant IncreaseSignificant

Modification of the N-Benzyl Groups (e.g., Mono-, Di-, Tri-substitution)

The two benzyl (B1604629) groups attached to the exocyclic nitrogen atom offer extensive possibilities for structural modification. Substituents can be introduced onto the phenyl rings of these benzyl groups to alter their electronic and steric characteristics. This strategy is a common approach in medicinal chemistry to optimize compound potency and properties. For example, the optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex involved extensive modification of the N-benzyl moiety.

Introducing electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) can increase the electron density of the benzyl rings, potentially enhancing certain interactions. Conversely, introducing electron-withdrawing groups (EWGs) like chloro (-Cl), fluoro (-F), or trifluoromethyl (-CF₃) can decrease electron density. The position of these substituents (ortho, meta, para) is also a critical design parameter, as it influences the spatial arrangement and electronic effects differently. The number of substituents (mono-, di-, or tri-substitution) further expands the chemical space available for exploration.

Table 2: Design of N-Benzyl Group Modifications and Their Potential Effects This table outlines design strategies based on known chemical principles.

Substitution TypeSubstituent ExamplePositionPotential Effect
Mono-substitution (EDG)4-MethylparaIncrease electron density, minor steric bulk
Mono-substitution (EWG)4-ChloroparaDecrease electron density, minor steric bulk
Di-substitution (EWG)3,4-Dichlorometa, paraSignificant decrease in electron density
Tri-substitution (EWG)3,4,5-Trifluorometa, paraMajor decrease in electron density, moderate steric bulk

Synthetic Strategies for Novel Derivatives

To synthesize novel derivatives based on the this compound core, several established synthetic reactions can be employed. These strategies leverage the reactive primary amine group and the aromatic ring to build more complex structures, including Mannich bases, Schiff bases, and various heterocyclic systems.

Mannich Reaction Based Derivatives Incorporating the Amine Motif

The Mannich reaction is a three-component aminomethylation reaction involving the condensation of a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. In this context, the primary amino group of this compound can act as the active hydrogen source, or alternatively, the aromatic ring itself could potentially be functionalized under certain conditions. However, a more common approach involves using a derivative where the primary aniline is first converted into a structure containing a more reactive C-H bond.

A more direct application involves using the aniline as the amine component in a reaction with an aldehyde (like formaldehyde) and a ketone. A typical procedure for creating Mannich bases from an amine involves refluxing a solution of the amine, formaldehyde, and a compound with an active hydrogen in a solvent like ethanol. This reaction results in the introduction of a β-amino-ketone or β-amino-aldehyde structure, effectively adding a new amine-containing side chain to the molecule.

Table 3: General Scheme for Mannich Reaction to Produce β-Amino Ketones

Reactant 1 (Amine)Reactant 2 (Aldehyde)Reactant 3 (Active C-H)General Product Structure
This compoundFormaldehydeAcetophenone3-(4-Dibenzylamino-3-ethoxyphenylamino)-1-phenylpropan-1-one
This compoundBenzaldehydeCyclohexanone2-((4-Dibenzylamino-3-ethoxyphenyl)(phenyl)methyl)cyclohexan-1-one

Condensation Reactions with Carbonyl Compounds for Schiff Bases

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone of organic synthesis for creating C=N double bonds. The synthesis is typically carried out by refluxing equimolar amounts of the aniline derivative and the carbonyl compound in a suitable solvent, often with an acid catalyst like glacial acetic acid to facilitate the dehydration process. The removal of water drives the equilibrium towards the formation of the Schiff base. This strategy allows for the introduction of a wide variety of substituents (R¹ and R²) depending on the choice of the carbonyl compound.

These Schiff base derivatives are valuable intermediates themselves and can be used in further synthetic transformations or studied for their own unique properties.

Structure-Function Relationships at the Molecular Level

The functionality of this compound and its analogues is not merely a consequence of its core structure but is intricately tuned by the nature and position of various functional groups. The dibenzylamino group, the ethoxy group, and any additional substituents on the aniline backbone create a unique electronic and steric environment that governs the molecule's interactions and reactivity.

Impact of Substituents on Molecular Recognition and Binding Properties

The interaction of molecules with specific biological targets is fundamental to their potential applications in medicinal chemistry. The formation of complexes between bioactive molecules and receptors is crucial for understanding these interactions. mdpi.com In derivatives of this compound, the substituents play a pivotal role in defining the strength and specificity of binding to molecular targets.

The introduction of different functional groups can drastically alter a molecule's binding affinity. For instance, in the development of anti-HIV-1 agents based on related quinoline (B57606) structures, the type of substituent on the phenoxy ring significantly influences their inhibitory activity. The presence of cyano or formyl groups can affect how the molecule fits into the binding pocket of a target enzyme like reverse transcriptase. mdpi.com

Similarly, the ability of related N-acyl-O-phenylenediamine structures to exhibit antitumor effects is tied to their chemical structure, which facilitates activities like DNA-DNA crosslinking. nih.gov The amino and ethoxy groups on the this compound scaffold can participate in hydrogen bonding, a key interaction in molecular recognition. The bulky dibenzylamino group can influence the orientation of the molecule within a binding site through steric interactions.

The study of ion-associate complexes, such as the one formed between 4-amino-N-[2 (diethylamino) ethyl] benzamide (B126) (procainamide) and tetraphenylborate, provides a model for understanding how molecular recognition occurs. The formation of such stable complexes is driven by electrostatic and other non-covalent interactions, which are highly dependent on the substituents of the interacting species. mdpi.comresearchgate.net

Table 1: Impact of Substituents on Properties of Related Aniline and Quinoline Derivatives

Compound/Derivative Class Substituent(s) Impact on Molecular Recognition/Binding Reference
2-Phenylamino-4-phenoxyquinoline Cyano (-CN), Formyl (-CHO) on phenoxy group Influences binding to HIV-1 reverse transcriptase, affecting anti-HIV activity. mdpi.com
4-Amino-N-(2'-aminophenyl)-benzamide N-acyl-O-phenylenediamine core Imparts DNA-DNA crosslinking activity, leading to antitumor effects. nih.gov

Influence of Steric and Electronic Effects on Chemical Reactivity

The chemical reactivity of this compound derivatives is governed by the steric hindrance and electronic properties imparted by their constituent groups. The arrangement of these functional groups dictates the molecule's susceptibility to various chemical transformations. ontosight.ai

Electronic Effects: The ethoxy group (-OCH2CH3) at the 3-position and the amino group at the 4-position are both electron-donating groups. They increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to themselves, making the ring more susceptible to electrophilic attack. Conversely, the introduction of electron-withdrawing groups, such as a nitro group, as seen in the analogue 4-amino-N, N-dibenzyl-2-ethoxy-5-nitrobenzamide, would decrease the ring's electron density and alter its reactivity profile. researchgate.net The combination of electron-donating and electron-withdrawing groups can create polarized π-systems with unique chemical properties. beilstein-journals.org The reactivity of the parent aniline structure, 3-ethoxyaniline, includes neutralization reactions with acids and potential incompatibilities with isocyanates, peroxides, and acid halides. nih.gov

Spectroscopic Signatures of Structural Variations

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating the structure of this compound derivatives. Each structural modification results in a unique spectroscopic fingerprint.

NMR Spectroscopy:

¹H NMR: The chemical shifts of protons are highly sensitive to their electronic environment. The protons on the benzene ring will show characteristic splitting patterns and chemical shifts depending on the substituents. For example, the protons of the ethoxy group will appear as a triplet and a quartet in a predictable region of the spectrum. The benzylic protons of the dibenzylamino group will appear as a singlet, while the aromatic protons of the benzyl groups will produce signals in the aromatic region.

¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbon attached to the electron-donating ethoxy and amino groups will be shielded (shifted upfield), while carbons attached to electron-withdrawing groups will be deshielded (shifted downfield). For instance, in an analogue like 4-amino-N, N-dibenzyl-2-ethoxy-5-nitrobenzamide, the presence of the nitro group would significantly shift the signals of the nearby carbon atoms. researchgate.net

IR Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The N-H stretch of the primary amine in a precursor or a related analogue would appear in the 3300-3500 cm⁻¹ region. The C-O stretch of the ethoxy group would be observed around 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Representative Spectroscopic Data for Related Aniline and Quinoline Derivatives

Compound Spectroscopy Type Key Signals / Wavenumbers (cm⁻¹) Reference
N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline ¹H NMR Data available from crystal structure refinement. nih.gov
4-Amino-N,N-dibenzyl-2-ethoxy-5-nitrobenzamide ¹H & ¹³C NMR, IR Characterized by these techniques, confirming structure. researchgate.net
4-(4′-cyanophenoxy)-2-chloroquinoline ¹H & ¹³C NMR ¹H NMR (CDCl₃): δ 6.63 (s, 1H), 7.32 (d, 2H), 7.60 (t, 1H), 7.78-7.83 (m, 3H), 8.02 (d, 1H), 8.22 (d, 1H). ¹³C NMR (CDCl₃): δ 106.4, 109.6, 117.9, 119.6, 120.2, 121.2, 121.6, 126.9, 128.4, 131.5, 134.4, 134.7, 148.8, 150.8, 157.6, 161.5. mdpi.com

Applications of 4 Dibenzylamino 3 Ethoxyaniline As a Precursor in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

In the realm of organic synthesis, 4-Dibenzylamino-3-ethoxyaniline is a powerful intermediate, providing chemists with a scaffold that can be elaborated into more complex molecular architectures. Its utility stems from the predictable reactivity of its aniline (B41778) core, modified by the presence of its unique substituents.

The development of novel polycyclic aromatic hydrocarbons and heterocyclic systems is a cornerstone of medicinal chemistry and materials science. This compound serves as an excellent starting point for constructing such intricate scaffolds. The amino group can participate in cyclization reactions, forming new rings fused to the initial benzene (B151609) structure.

Diversity-oriented synthesis (DOS) strategies aim to create libraries of structurally diverse compounds efficiently, and precursors like this compound are ideal for such approaches. nih.govbeilstein-journals.org Methodologies such as [4+2] and [3+2] annulation reactions, which are used to build complex polycyclic frameworks from simpler components, can be envisioned utilizing this aniline derivative. mdpi.com For instance, the aniline nitrogen can act as a nucleophile in Michael addition reactions, initiating a cascade that leads to the formation of polycyclic diazinic systems. nih.gov Furthermore, the benzyl (B1604629) groups on the tertiary amine could potentially participate in intramolecular cyclization or rearrangement reactions under specific conditions, adding another layer of structural complexity. The synthesis of π-conjugated polycyclic compounds often relies on precursor approaches where functional groups are strategically placed to facilitate late-stage ring formation, a role for which this compound is well-suited. beilstein-journals.org

Table 1: Synthetic Strategies for Polycyclic Scaffolds

Synthetic StrategyDescriptionPotential Role of this compound
Diversity-Oriented Synthesis (DOS) Efficiently produces a wide range of molecular scaffolds from a common starting material. beilstein-journals.orgServes as a versatile starting block for generating diverse polycyclic frameworks.
Annulation Reactions Forms a new ring onto an existing molecule (e.g., [4+2] and [3+2] cycloadditions). mdpi.comThe aniline moiety can act as a key component in the annulation process to build heterocyclic systems.
Cascade Reactions A series of intramolecular reactions that occur sequentially to rapidly build molecular complexity. beilstein-journals.orgThe amino group can initiate a nucleophilic attack, triggering a cascade to form fused ring systems.
Precursor Approach Soluble precursors are synthesized and later converted into the final, often insoluble, π-conjugated system. beilstein-journals.orgCan be incorporated into a larger, soluble molecule that undergoes subsequent cyclization and aromatization.

The synthesis of dyes and pigments relies heavily on aromatic amines as key intermediates. this compound is a prime candidate for the creation of high-performance colorants, including those based on the robust anthraquinone (B42736) scaffold. britannica.com The amino group can be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds (coupling agents) to produce a wide range of azo dyes.

Integration into Functional Polymer Systems (e.g., Poly(anilines) or derivatives)

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and unique doping mechanism. nii.ac.jpresearchgate.net However, a major drawback of PANI is its poor solubility in common organic solvents, which severely limits its processability and commercial applications. nii.ac.jpnih.gov

A common strategy to overcome this limitation is to use substituted aniline monomers for polymerization. researchgate.net this compound is an ideal monomer for this purpose. The presence of the bulky dibenzylamino and flexible ethoxy groups on the aniline ring would disrupt the strong interchain interactions that cause pristine PANI to be insoluble. researchgate.net The chemical or electrochemical polymerization of this monomer would lead to a soluble polyaniline derivative. This enhanced solubility would allow for solution-based processing techniques, such as spin-coating or inkjet printing, to fabricate thin films for electronic devices. researchgate.net

While the bulky substituents might decrease the electrical conductivity to some extent compared to unsubstituted PANI, the trade-off for improved processability is often necessary for practical applications in sensors, electrochromic devices, and corrosion-resistant coatings. nih.govmsstate.edu The resulting polymer would combine the inherent redox properties of the polyaniline backbone with the specific functionalities imparted by the substituents.

Table 2: Impact of Substituents on Polyaniline Properties

PropertyUnsubstituted PANIPANI from this compound (Predicted)
Solubility Poor in most common solvents. nii.ac.jpSignificantly improved solubility in organic solvents. researchgate.net
Processability Difficult, often requires specialized techniques. nih.govFacile solution-based processing (e.g., spin-coating, printing). researchgate.net
Conductivity High in doped state. researchgate.netPotentially lower, but sufficient for many electronic applications.
Applications Limited by processability.Broader range including sensors, flexible electronics, and coatings. msstate.edu

Contribution to the Development of Chemical Probes and Tools for Molecular Studies

Chemical probes are essential tools for visualizing and understanding complex biological processes at the molecular level. These molecules are designed to interact with a specific analyte or cellular component and produce a measurable signal, often a change in fluorescence. The structural framework of this compound provides an excellent platform for designing such probes.

The core structure, combining electron-donating groups with a reactive amino handle, is characteristic of many fluorophores. The dibenzylamino group, in particular, is a common substituent in fluorescent dyes. By chemically modifying the primary amino group, the molecule can be tethered to other functionalities, such as a recognition element for a specific biological target (e.g., an enzyme or a metal ion) or a reactive group for covalent labeling. For example, a novel dye based on a thio-anthraquinone structure was developed for the specific staining of brain tissue, illustrating how dye chemistry can be applied to create specialized probes for molecular studies. lew.ro Similarly, derivatives of this compound could be synthesized to create probes whose fluorescence is "turned on" or "turned off" upon binding to a target, allowing for sensitive detection in complex environments.

Precursor for Molecules with Defined Molecular Interaction Profiles

The ability to design molecules that can interact with other molecules in a highly specific and predictable manner is fundamental to drug discovery and supramolecular chemistry. The three-dimensional structure and electronic properties of this compound make it a valuable precursor for creating molecules with precisely defined interaction profiles.

The combination of a flat aromatic ring, a hydrogen-bond-donating primary amine, a hydrogen-bond-accepting ethoxy group, and the sterically demanding dibenzylamino group creates a molecule with distinct regions for various non-covalent interactions, including π-stacking, hydrogen bonding, and van der Waals forces. beilstein-journals.org By using this compound as a scaffold, chemists can build larger molecules designed to fit into the active site of an enzyme or bind to a specific receptor. beilstein-journals.org The bulky dibenzylamino group can be used to control the conformation of the final molecule, restricting its rotation and pre-organizing it for binding. This principle is crucial in the development of highly selective ligands where the shape and electronic complementarity to the target are paramount. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Exploration of Novel Reactivity Patterns and Transformation Pathways

The reactivity of 4-Dibenzylamino-3-ethoxyaniline is predicted to be influenced by its combination of functional groups. The amino group can undergo reactions typical of anilines, such as diazotization, while the dibenzylamino and ethoxy groups can influence the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic substitution reactions. However, specific studies on the novel reactivity patterns and transformation pathways of this compound are absent from the current body of scientific literature.

Advanced Characterization Techniques for Dynamic Molecular Behavior

While standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry would be used to confirm the structure of this compound, there are no published studies employing advanced techniques to investigate its dynamic molecular behavior. Such studies, which might include variable-temperature NMR or computational simulations, would be crucial for understanding its conformational dynamics and intermolecular interactions.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. For this compound, density functional theory (DFT) calculations could provide insights into its electronic structure, molecular orbitals, and potential reaction mechanisms. However, no specific computational studies focused on this compound have been published, which would be necessary to establish its structure-property relationships.

Expanding the Scope of Derivatization for Tailored Chemical Functions

The structure of this compound provides several sites for derivatization, allowing for the potential synthesis of a library of related compounds with tailored chemical functions. For example, the primary amino group could be acylated, alkylated, or used as a handle to attach other molecular fragments. Research into such derivatives could lead to new materials or biologically active molecules, but this remains an unexplored area for this specific compound.

Potential for Integration into Supramolecular Assemblies and Nanomaterials

The functional groups present in this compound, particularly the amino and ethoxy groups, could potentially participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to the construction of supramolecular assemblies and the functionalization of nanomaterials. While the broader field of aniline (B41778) derivatives in supramolecular chemistry is active, the specific role of this compound in these applications has not been investigated.

Q & A

Q. How to integrate toxicology and synthetic chemistry when assessing the safety profile of this compound?

  • Methodological Answer : Conduct Ames tests for mutagenicity (S. typhimurium strains TA98/TA100) and acute toxicity studies (OECD 423). Cross-reference DSSTox data for structural analogs (e.g., 4-chloro-3-ethoxyaniline) to predict hazards. Computational tools like ProTox-II estimate LD₅₀ and organ toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.